molecular formula C12H20N4 B12888986 3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12888986
M. Wt: 220.31 g/mol
InChI Key: LYFRXDYFVOSPDU-UHFFFAOYSA-N
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Description

3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylpiperidine with a suitable pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nucleophilic substitution, catalytic reduction, and reductive amination reactions. These methods are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpiperidin-3-yl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C12H20N4/c1-2-16-7-3-4-9(8-16)11-10-5-6-13-12(10)15-14-11/h9H,2-8H2,1H3,(H2,13,14,15)

InChI Key

LYFRXDYFVOSPDU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)C2=C3CCNC3=NN2

Origin of Product

United States

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